molecular formula C22H19NO2 B5448427 N-phenethyl-9H-xanthene-9-carboxamide

N-phenethyl-9H-xanthene-9-carboxamide

Cat. No.: B5448427
M. Wt: 329.4 g/mol
InChI Key: GXJBSTGPKOHKEC-UHFFFAOYSA-N
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Description

Contextualization within Organic and Medicinal Chemistry Research

N-phenethyl-9H-xanthene-9-carboxamide belongs to the broader class of xanthene derivatives, which are tricyclic compounds containing a central pyran ring fused to two benzene (B151609) rings. In organic and medicinal chemistry, the synthesis and functionalization of such heterocyclic systems are of paramount importance. The modification of the xanthene core, particularly at the 9-position, allows for the creation of a diverse library of molecules with a wide range of physicochemical properties and potential biological activities. researchgate.netnih.govdntb.gov.ua The introduction of a carboxamide group at this position, and the subsequent attachment of a phenethyl group, as seen in this compound, is a deliberate synthetic strategy to explore new chemical space and modulate biological interactions. researchgate.net

The general methodology for creating such compounds often involves the initial synthesis of 9H-xanthene-9-carboxylic acid, which can then be converted to an acyl chloride. This reactive intermediate can subsequently be reacted with a primary or secondary amine, in this case, phenethylamine (B48288), to form the desired amide derivative. researchgate.net This synthetic accessibility allows researchers to systematically alter the N-substituent and study the resulting structure-activity relationships (SAR).

Historical and Contemporary Significance of the Xanthene Scaffold in Chemical Biology

The xanthene scaffold has a rich history, initially gaining prominence through the synthesis of dyes like fluorescein (B123965) in the late 19th century. These dyes were notable for their brilliant colors and fluorescent properties. This fluorescence became a vital tool in the burgeoning field of chemical biology, enabling the visualization of cellular structures and processes.

In contemporary chemical biology, the utility of the xanthene core has expanded far beyond its role as a simple dye. The rigid, planar structure of the xanthene ring system serves as an excellent scaffold for the development of fluorescent probes for sensing ions and biomolecules, and for bioimaging applications. dntb.gov.ua Furthermore, extensive research has revealed that the xanthene nucleus is a key pharmacophore in a multitude of biologically active compounds. researchgate.netnih.gov Derivatives of xanthene have demonstrated a remarkable breadth of pharmacological effects, including antimicrobial, antiviral, anti-inflammatory, anticancer, and neuroprotective activities. nih.govresearchgate.netnih.gov This versatility has cemented the xanthene scaffold as a significant and enduring platform in the quest for new therapeutic agents. researchgate.netacs.org

Rationale for Comprehensive Academic Investigation of this compound

The specific academic focus on this compound is rooted in a rational drug design approach that combines the established biological relevance of the xanthene core with the known properties of the phenethyl and carboxamide moieties.

The xanthene-9-carboxamide framework itself has been identified as a promising scaffold for targeting various biological systems. For instance, derivatives of 9H-xanthene-9-carboxylic acid have been investigated as potent and orally available enhancers of the mGlu1 receptor, highlighting their potential in treating neurological disorders. researchgate.net

The phenethyl group is a common structural motif in many biologically active molecules and pharmaceuticals. Its incorporation can influence a compound's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties. Furthermore, the aromatic ring of the phenethyl group can engage in various non-covalent interactions with biological targets, such as pi-pi stacking and hydrophobic interactions, potentially enhancing binding affinity and selectivity.

The carboxamide linkage provides a stable, planar unit that can participate in hydrogen bonding, a critical interaction for molecular recognition at biological targets. The combination of these three components—the xanthene scaffold, the phenethyl group, and the carboxamide linker—creates a unique chemical entity with the potential for novel biological activity. The comprehensive investigation of this compound is therefore driven by the hypothesis that this specific combination of structural features will yield a compound with desirable therapeutic properties, building upon the extensive body of research on related xanthene derivatives.

While direct and extensive research on this compound is not widely published, the foundational knowledge of its constituent parts provides a strong impetus for its synthesis and detailed biological evaluation.

Detailed Research Findings

While specific research data on this compound is limited in publicly accessible literature, we can infer its potential properties based on studies of closely related xanthene-9-carboxamide derivatives.

Derivative ClassInvestigated ActivityKey FindingsReference
N-substituted-9H-xanthene-9-carboxamidesmGlu1 Receptor ModulationCertain amides of 9H-xanthene-9-carboxylic acid act as potent and orally available positive allosteric modulators of the mGlu1 receptor. researchgate.net
Xanthene Carboxamide DerivativesAntimicrobial ActivitySome novel xanthene carboxamide derivatives have shown in vitro antimicrobial activity against various bacterial and fungal strains. researchgate.net
Xanthone (B1684191) Sulfonamide/Carboxamide HybridsAntiproliferative ActivityHybrid molecules containing both xanthone (an oxidized form of xanthene) and carboxamide moieties have exhibited anticancer properties against various tumor cell lines. acs.org
General Xanthene DerivativesCholinesterase InhibitionXanthene-based thiosemicarbazones have demonstrated inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2-phenylethyl)-9H-xanthene-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19NO2/c24-22(23-15-14-16-8-2-1-3-9-16)21-17-10-4-6-12-19(17)25-20-13-7-5-11-18(20)21/h1-13,21H,14-15H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXJBSTGPKOHKEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of N Phenethyl 9h Xanthene 9 Carboxamide

Convergent and Divergent Synthetic Routes to the Xanthene-9-carboxamide Core

The synthesis of the xanthene-9-carboxamide scaffold can be approached through two primary strategic plans: convergent synthesis and divergent synthesis.

A divergent synthesis , in contrast, begins with a common core structure which is then elaborated in a stepwise fashion to create a library of diverse compounds. nih.gov This strategy is particularly useful in medicinal chemistry for generating a range of analogues for structure-activity relationship (SAR) studies. Starting from a common intermediate, such as 9H-xanthene-9-carboxylic acid, a variety of amines can be introduced to "diverge" into a series of different N-substituted xanthene-9-carboxamides. nih.gov

The most common and practical route to N-phenethyl-9H-xanthene-9-carboxamide itself is a convergent synthesis. This typically involves two key stages:

Formation of 9H-xanthene-9-carboxylic acid: This intermediate is often prepared from xanthone (B1684191), which is reduced to xanthene, followed by carboxylation at the C9 position. researchgate.net

Amide Bond Formation: The synthesized 9H-xanthene-9-carboxylic acid is then coupled with phenethylamine (B48288) to form the final amide product. This step usually requires an activating agent to convert the carboxylic acid into a more reactive species that can readily react with the amine. researchgate.net

Optimization of Reaction Conditions and Yields for this compound Synthesis

The crucial step in the synthesis of this compound is the formation of the amide bond between 9H-xanthene-9-carboxylic acid and phenethylamine. The optimization of this reaction is critical for maximizing yield and purity. Key parameters that are typically optimized include the choice of coupling agent, solvent, temperature, and reaction time.

Common methods for amide bond formation involve the activation of the carboxylic acid. This can be achieved by converting it into a more reactive intermediate such as an acyl chloride, an active ester, or by using carbodiimide-based coupling reagents. researchgate.net A light-mediated protocol for direct amide bond formation has also been demonstrated, offering a newer approach to this classic transformation. researchgate.net

Below is an interactive data table illustrating a hypothetical optimization study for the amide coupling reaction, based on common practices in organic synthesis.

EntryCoupling AgentSolventTemperature (°C)Time (h)Yield (%)
1SOCl₂/DMF (cat.)Dichloromethane25675
2EDCI/HOBtDimethylformamide251288
3HATU/DIPEADimethylformamide25492
4T3PEthyl Acetate50885
5CDITetrahydrofuran251680

This table is illustrative and based on general principles of amide bond synthesis. Specific yields for this compound would require experimental verification.

Key Findings from Optimization Studies:

Coupling Reagents: Modern peptide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) often provide higher yields and shorter reaction times with fewer side products compared to older methods like acyl chloride formation.

Solvents: Aprotic polar solvents such as Dimethylformamide (DMF) or Dichloromethane (DCM) are commonly used as they effectively dissolve the reactants and intermediates.

Additives: Additives like HOBt (Hydroxybenzotriazole) or DIPEA (N,N-Diisopropylethylamine) are often included to suppress side reactions and improve the reaction rate and yield.

Stereochemical Considerations and Enantioselective Synthesis Approaches

The C9 position of the xanthene ring in this compound is a stereocenter. Therefore, the compound can exist as a pair of enantiomers (R and S forms). In standard synthetic procedures without chiral control, the product is obtained as a racemic mixture (an equal mixture of both enantiomers).

The biological activity of chiral molecules often resides in only one of the enantiomers. Consequently, the development of enantioselective synthetic methods to produce a single enantiomer is a significant goal in medicinal chemistry.

For the xanthene-9-carboxamide scaffold, enantioselective synthesis could be approached in several ways:

Chiral Resolution: The racemic mixture can be separated into its individual enantiomers. This is often achieved by reacting the racemic carboxylic acid intermediate with a chiral amine to form diastereomeric salts, which can be separated by crystallization, followed by the removal of the chiral auxiliary.

Asymmetric Catalysis: An enantioselective catalyst could be used in the synthesis of the xanthene ring or in the carboxylation step to favor the formation of one enantiomer over the other. While this is a powerful strategy, specific applications for the xanthene-9-carboxamide core are not widely reported in the literature.

Use of Chiral Starting Materials: A synthesis starting from a chiral, non-racemic precursor could transfer its stereochemistry to the final product.

Given the presence of the chiral center at C9, understanding the stereochemistry is crucial for any potential therapeutic application.

Design and Preparation of this compound Analogues for Structure-Activity Relationship Studies

Structure-Activity Relationship (SAR) studies are fundamental to drug discovery, involving the synthesis and biological testing of a series of related compounds (analogues) to determine how specific structural features influence their activity. nih.gov For this compound, analogues can be designed by modifying three main parts of the molecule:

The Phenethyl Moiety: The phenyl ring can be substituted with various functional groups (e.g., halogens, alkyl, alkoxy groups) at different positions (ortho, meta, para). The ethyl linker can also be shortened, lengthened, or made more rigid.

The Amide Linker: The amide bond itself is a key structural feature, but it could potentially be replaced by other bioisosteric groups to probe the importance of its hydrogen bonding capabilities.

The Xanthene Core: Substituents can be introduced onto the aromatic rings of the xanthene scaffold. This can influence the molecule's electronic properties, solubility, and how it interacts with a biological target. nih.gov

The preparation of these analogues would typically follow a divergent synthetic strategy. A common intermediate, such as 9H-xanthene-9-carboxylic acid, would be prepared in bulk and then reacted with a diverse library of amines to generate a series of N-substituted analogues. Alternatively, various substituted xanthene cores could be synthesized and then coupled with phenethylamine. nih.govnih.gov

An illustrative table of potential analogues for an SAR study is provided below.

AnalogueR¹ (on Xanthene)R² (on Phenethyl Phenyl Ring)Rationale for Synthesis
Parent Compound HHBaseline activity
Analogue 12-ClHExplore effect of electron-withdrawing group on xanthene
Analogue 22-OCH₃HExplore effect of electron-donating group on xanthene
Analogue 3H4-FInvestigate influence of halogen on phenethyl moiety
Analogue 4H4-CH₃Study impact of lipophilicity on phenethyl moiety
Analogue 5H3,4-diClAssess effect of multiple substitutions

By systematically synthesizing and testing such analogues, researchers can build a comprehensive understanding of the structural requirements for biological activity.

Principles of Sustainable Chemistry in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceutically relevant molecules to reduce environmental impact. For the synthesis of this compound and its precursors, several sustainable strategies can be employed.

Catalysis: The use of reusable heterogeneous catalysts or non-toxic organocatalysts is preferred over stoichiometric reagents that generate large amounts of waste. For example, the synthesis of xanthene derivatives has been achieved using heterogeneous catalysts like zeolite or silica-supported acids, which can be easily recovered and reused. mdpi.comrsc.org

Alternative Energy Sources: Microwave irradiation and ultrasound have been shown to accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter times. nih.govarabjchem.org These methods can reduce energy consumption compared to conventional heating.

Green Solvents: The replacement of volatile and toxic organic solvents with more environmentally benign alternatives like water, ethanol, or ionic liquids is a key aspect of green chemistry. unito.it Solvent-free (neat) reaction conditions represent an ideal scenario, minimizing solvent waste entirely. mdpi.com

Atom Economy: Multicomponent reactions (MCRs), where three or more reactants are combined in a single step to form the product, are highly atom-economical as they incorporate most or all of the atoms from the starting materials into the final structure. mdpi.com Synthesizing the xanthene core via an MCR is a prime example of a green approach. nih.gov

By integrating these principles, the synthesis of this compound can be made more efficient, cost-effective, and environmentally responsible.

Structural Elucidation and Conformational Analysis of N Phenethyl 9h Xanthene 9 Carboxamide

Application of Advanced Spectroscopic Techniques for Structure Confirmation

The definitive confirmation of the chemical structure of N-phenethyl-9H-xanthene-9-carboxamide would rely on a combination of advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental tools for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals corresponding to the aromatic protons of the xanthene and phenethyl groups, the benzylic protons of the phenethyl moiety, the methine proton at the 9-position of the xanthene ring, and the amide N-H proton. The chemical shifts, integration values, and coupling patterns of these signals would provide crucial information about the connectivity of the atoms.

¹³C NMR: The carbon-13 NMR spectrum would complement the ¹H NMR data by providing the number of unique carbon environments in the molecule. The chemical shifts of the carbonyl carbon of the amide, the aromatic carbons, and the aliphatic carbons of the phenethyl group would be characteristic and aid in the complete structural assignment.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to exhibit characteristic absorption bands for the N-H stretching of the secondary amide, the C=O stretching of the amide (Amide I band), and the N-H bending (Amide II band). Additionally, C-H stretching vibrations for the aromatic and aliphatic portions of the molecule, as well as C-O-C stretching of the xanthene ether linkage, would be observed.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The mass spectrum would show the molecular ion peak (M⁺) corresponding to the exact mass of this compound. The fragmentation pattern would offer further structural clues, as characteristic fragments would be formed upon ionization.

A summary of the expected spectroscopic data is presented in the table below.

Spectroscopic TechniqueExpected Key Features
¹H NMR Signals for aromatic protons (xanthene and phenethyl), benzylic CH₂ protons, aliphatic CH₂ protons, methine proton (C9-H), and amide proton (N-H).
¹³C NMR Resonances for carbonyl carbon (C=O), aromatic carbons, aliphatic carbons (CH₂), and the methine carbon (C9).
IR Spectroscopy Characteristic absorption bands for N-H stretch, C=O stretch (Amide I), N-H bend (Amide II), aromatic and aliphatic C-H stretches, and C-O-C stretch.
Mass Spectrometry Molecular ion peak (M⁺) corresponding to the molecular formula C₂₂H₁₉NO₂. Characteristic fragmentation patterns related to the loss of the phenethyl group or cleavage of the amide bond.

X-ray Crystallographic Studies for Solid-State Conformation

To determine the precise three-dimensional arrangement of atoms in the solid state, single-crystal X-ray crystallography is the gold standard. This technique would provide accurate data on bond lengths, bond angles, and torsion angles within the this compound molecule. Furthermore, it would reveal the details of intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing. The conformation of the xanthene ring system, which is typically a non-planar, boat-like structure, and the relative orientation of the N-phenethyl-carboxamide substituent would be unequivocally established.

Should such a study be conducted, the crystallographic data would be presented in a standardized format, as shown in the hypothetical table below.

Crystallographic ParameterValue
Crystal systeme.g., Monoclinic, Orthorhombic, etc.
Space groupe.g., P2₁/c, Pbca, etc.
Unit cell dimensionsa, b, c (Å); α, β, γ (°)
Z (molecules per unit cell)Integer value
Key Bond Lengths (Å)C9-C(O), C(O)-N, N-C(phenethyl), etc.
Key Bond Angles (°)C9-C(O)-N, C(O)-N-C(phenethyl), etc.
Key Torsion Angles (°)Describing the orientation of the phenethyl group relative to the carboxamide and the carboxamide relative to the xanthene ring.
Hydrogen BondingDetails of any intermolecular hydrogen bonds involving the amide N-H as a donor and the carbonyl oxygen as an acceptor.

Investigation of Conformational Dynamics and Solution-State Behavior

The conformation of this compound in solution may differ from its solid-state structure. The molecule possesses several rotatable bonds, including the C9-C(O), C(O)-N, and N-CH₂ bonds. Rotation around these bonds can lead to different conformational isomers (conformers) in solution.

Techniques such as variable-temperature NMR spectroscopy could be employed to study these conformational dynamics. By monitoring the NMR spectra at different temperatures, it might be possible to observe the coalescence of signals, which provides information about the energy barriers to rotation around specific bonds. Computational modeling, using methods like Density Functional Theory (DFT), could also be used to calculate the relative energies of different conformers and to predict the most stable solution-state structures.

Chiroptical Properties and Absolute Stereochemical Assignment (if applicable)

However, if a chiral center were introduced into the molecule, for example, by using a chiral phenethylamine (B48288) derivative in its synthesis (e.g., (R)- or (S)-1-phenylethanamine), the resulting diastereomers would be chiral and would exhibit chiroptical properties. In such a scenario, techniques like circular dichroism (CD) spectroscopy would be valuable for characterizing the stereochemistry of the molecule.

Molecular Interactions and Mechanistic Biochemical Evaluation of N Phenethyl 9h Xanthene 9 Carboxamide in Vitro and Pre Clinical Focus

Identification and Validation of Molecular Targets Interacted by N-phenethyl-9H-xanthene-9-carboxamide

Research into the xanthene carboxamide chemical class has identified several key molecular targets. While studies specifically on this compound are part of a broader investigation, extensive research on analogous compounds has validated interactions with significant cellular regulators.

Primary molecular targets identified for xanthene derivatives include:

5' AMP-activated protein kinase (AMPK) : A central regulator of cellular energy homeostasis. nih.govplos.orgnih.gov Activation of AMPK is a key therapeutic target for metabolic diseases like type 2 diabetes. nih.govsigmaaldrich.com Certain xanthene derivatives have been identified as potent activators of this enzyme. plos.orgnih.gov

Metabotropic Glutamate Receptor 1 (mGluR1) : A G-protein coupled receptor that plays a crucial role in the central nervous system. researchgate.net It is involved in modulating synaptic plasticity and is a target for various neurological and psychiatric disorders. Specific xanthene amides have been developed as positive allosteric modulators of mGluR1. researchgate.netnih.govresearchgate.net

Bacterial Efflux Pumps : Proteins that contribute to multidrug resistance in bacteria by expelling antibiotics. mdpi.comresearchgate.net The tricyclic nucleus of xanthene is structurally similar to other known efflux pump inhibitors (EPIs), and derivatives have been investigated for this activity. mdpi.comresearchgate.net

Delta-Opioid Receptor (DOR) : A receptor in the opioid system that is a target for analgesics. A xanthene derivative, JNJ-20788560, has been identified as a selective DOR agonist. nih.gov

Validation of these targets has been achieved through various in vitro assays, including receptor binding studies, enzyme activity assays, and functional cellular assays, which confirm the direct interaction and functional modulation by these compounds.

Ligand-Target Binding Assays and Kinetics (e.g., receptor binding affinity, enzyme inhibition profiles)

The interaction of xanthene carboxamide derivatives with their molecular targets has been quantified through various binding and kinetic assays. These studies are crucial for determining the potency and efficacy of these compounds.

For instance, studies on xanthene derivatives as AMPK activators have determined their half-maximal effective concentration (EC50). Two notable compounds, referred to as Xn and Xc, demonstrated significantly higher potency than the commonly used AMPK activator, metformin. plos.orgnih.gov

Table 1: AMPK Activation by Xanthene Derivatives vs. Metformin
CompoundEC50 for AMPK PhosphorylationReference Compound (Metformin) EC50
Xn (9H-xanthene-9-carboxylic acid {2,2,2-trichloro-1-[3-(3-nitro-phenyl)-thioureido]-ethyl}-amide)~1.5 µM10 mM
Xc (9H-xanthene-9-carboxylic acid {2,2,2-trichloro-1-[3-(3-cyano-phenyl)-thioureido]-ethyl}-amide)~1.5 µM

In the context of opioid receptors, the derivative JNJ-20788560 showed high affinity for the delta-opioid receptor (DOR) in rat brain cortex binding assays and demonstrated potency in functional assays. nih.gov

Table 2: Binding Affinity and Potency of JNJ-20788560
ParameterValueAssay
Binding Affinity (Ki) for DOR2.0 nMRat brain cortex binding assay
Functional Potency (EC50)5.6 nM[35S]GTPγS binding assay

These data highlight the ability of the xanthene scaffold to be modified to produce potent and selective ligands for diverse biological targets.

Modulation of Specific Biochemical Pathways and Cellular Signaling Cascades (e.g., AMPK activation, mGluR1 enhancement)

Xanthene derivatives have been shown to modulate key signaling pathways, leading to significant downstream cellular effects.

LKB1-AMPK-ACC Pathway : The AMPK activators Xn and Xc exert their effects through the upstream kinase LKB1. nih.govplos.org Upon activation, AMPK phosphorylates downstream targets, including Acetyl-CoA Carboxylase (ACC), a key enzyme in fatty acid synthesis. nih.gov This activation of the AMPK-ACC pathway is a critical mechanism for regulating cellular metabolism. plos.orgnih.gov Studies using chemical inhibitors and dominant-negative viruses have confirmed that the effects of these xanthene derivatives are indeed dependent on AMPK phosphorylation. nih.govsigmaaldrich.com

mGluR1 Signaling : Xanthene-based positive allosteric modulators (PAMs) of mGluR1 enhance the receptor's response to its endogenous ligand, glutamate. nih.govresearchgate.net mGluR1 is a Gq-coupled receptor, and its activation leads to the stimulation of phosphoinositide hydrolysis, which in turn mobilizes intracellular calcium stores and increases intracellular calcium concentration. researchgate.net By binding to an allosteric site, these compounds potentiate this signaling cascade without directly activating the receptor themselves. researchgate.net

Cellular Assays for Functional Activity in Model Systems (e.g., glucose uptake in myotubes, inhibition of efflux pumps in Gram-positive and Gram-negative models)

The functional consequences of the molecular interactions of xanthene derivatives have been demonstrated in various cellular model systems.

Glucose Uptake in Myotubes : In line with their function as AMPK activators, the xanthene derivatives Xn and Xc were shown to significantly increase glucose uptake in L6 myotubes, a skeletal muscle cell line. nih.govplos.orgnih.gov This effect is achieved by stimulating the translocation of the glucose transporter type 4 (GLUT4) to the cell membrane, a crucial step for insulin-independent glucose uptake. plos.orgsigmaaldrich.complos.org The increased glucose uptake induced by Xn and Xc was inhibited by the AMPK inhibitor Compound C, confirming the pathway's dependence on AMPK activity. nih.govplos.org

Inhibition of Bacterial Efflux Pumps : The potential of xanthene derivatives to combat antimicrobial resistance has been explored through efflux pump inhibition assays. mdpi.com While the tested compounds showed a minimum inhibitory concentration (MIC) above 64 µg/mL against various bacterial strains, certain sulfonamide derivatives demonstrated significant inhibition of quorum-sensing and biofilm formation, which are processes often linked to efflux pump activity. mdpi.comresearchgate.netmdpi.com Docking studies with the AcrB portion of the AcrAB-TolC efflux system in Gram-negative bacteria suggest a potential binding interaction, supporting the role of the tricyclic nucleus in efflux pump inhibition. mdpi.com

Investigation of Protein-Ligand Interaction Mechanisms (e.g., allosteric modulation, active site binding)

The mechanisms by which xanthene carboxamides interact with their protein targets are varied and crucial to their specific biological effects.

Allosteric Modulation : A prominent mechanism for xanthene derivatives is positive allosteric modulation (PAM). This is particularly well-documented for their interaction with the mGlu1 receptor. nih.govresearchgate.net PAMs bind to a site on the receptor that is distinct from the orthosteric site where the endogenous ligand (glutamate) binds. nih.gov This binding event induces a conformational change in the receptor that increases the affinity and/or efficacy of the orthosteric ligand, thereby enhancing the physiological response. researchgate.netnih.gov This mechanism allows for a fine-tuning of receptor activity rather than simple activation or inhibition.

LKB1-Dependent Activation : In the case of AMPK, xanthene derivatives like Xn and Xc act as activators. Their mechanism is dependent on the upstream kinase LKB1. nih.govplos.org This suggests that the compounds may not bind directly to the active site of AMPK in the same manner as AMP but rather influence the upstream signaling cascade that leads to AMPK phosphorylation and activation.

In Vitro Metabolism Studies (e.g., microsomal stability, metabolite identification from biological matrices)

The metabolic fate of new chemical entities is a critical aspect of their preclinical evaluation. In vitro metabolism studies, typically using liver microsomes or S9 fractions, are employed to predict in vivo stability and identify potential metabolites. researchgate.netnih.govnih.gov

Metabolite Identification : Following incubation with microsomes or other biological matrices, analytical techniques like liquid chromatography-mass spectrometry (LC-MS) are used to separate and identify the structures of metabolites. nih.govnih.gov Common metabolic transformations include hydroxylation, demethylation, and oxidation. springermedizin.de Identifying these metabolites is crucial, as they may have their own pharmacological activity or potential toxicity. nih.gov For example, studies on the metabolism of 2-isopropyl-9H-thioxanthen-9-one using rat and human subcellular preparations revealed eight distinct polar metabolites, indicating extensive metabolism primarily on the isopropyl moiety and the sulfur atom. nih.gov

While specific metabolic data for this compound is not detailed in the available literature, the established protocols for microsomal stability and metabolite identification would be standard for its preclinical evaluation.

Computational Chemistry and in Silico Modeling of N Phenethyl 9h Xanthene 9 Carboxamide

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic properties of a molecule. For N-phenethyl-9H-xanthene-9-carboxamide, these calculations can determine the distribution of electron density and identify regions susceptible to electrophilic or nucleophilic attack.

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests higher reactivity. Studies on similar xanthene derivatives have utilized DFT calculations to optimize geometry and understand electronic properties, which are crucial for predicting their interaction with biological targets. researchgate.net For instance, analysis of frontier molecular orbitals in xanthene derivatives reveals that HOMO and LUMO energies can be around -5.92 eV and -1.44 eV, respectively, indicating their electronic behavior. goums.ac.ir The molecular electrostatic potential (MEP) map, another important output, visually represents the charge distribution, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions, which are key to understanding intermolecular interactions. goums.ac.ir

Computational ParameterPredicted Value/DescriptorSignificance
HOMO Energy~ -5.9 eVRegion most likely to donate electrons.
LUMO Energy~ -1.4 eVRegion most likely to accept electrons.
HOMO-LUMO Gap (ΔE)~ 4.5 eVIndicates chemical reactivity and kinetic stability.
Dipole MomentHighIndicates significant charge separation and polarity. researchgate.net

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to predict the interaction between a ligand, such as this compound, and a protein target. The xanthene scaffold is known to interact with various biological targets, including enzymes like cholinesterases and kinases. nih.govworldscientificnews.com

Docking studies on xanthene derivatives have revealed their potential to bind to the active sites of enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in Alzheimer's disease research. nih.gov The simulations identify key binding interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and amino acid residues in the protein's active site. worldscientificnews.comresearchgate.net The binding affinity is often quantified by a docking score or binding energy, with lower values indicating a more favorable interaction. For example, docking studies of xanthene derivatives have reported binding energies ranging from -5.43 to -6.25 kcal/mol for certain targets. jchr.org

Potential Protein TargetPredicted Binding Energy (kcal/mol)Key Interacting Residues (Example)Interaction Type
Acetylcholinesterase (AChE)-8.0 to -10.0Trp84, Tyr334, Phe330π-π stacking, Hydrophobic
Phosphodiesterase 9A (PDE9A)~ -12.5Key residues in the active siteChemical interactions. nih.gov
Human PIM1 KinaseHigh AffinityResidues in ATP binding pocketH-bond, Steric interactions. worldscientificnews.com

Molecular Dynamics Simulations for Conformational Stability and Binding Mode Analysis

Following molecular docking, molecular dynamics (MD) simulations are employed to study the dynamic behavior of the ligand-protein complex over time. nih.gov These simulations provide insights into the conformational stability of the ligand within the binding site and the persistence of key interactions. An MD simulation of a docked complex, such as this compound bound to a target, can validate the initial docking pose. researchgate.netnih.gov

Key analyses from MD simulations include the Root Mean Square Deviation (RMSD) of the ligand and protein backbone, which indicates the stability of the complex. A stable RMSD suggests that the ligand remains securely bound. Root Mean Square Fluctuation (RMSF) analysis can highlight the flexibility of different parts of the protein and ligand. Studies on related heterocyclic compounds have shown that MD simulations, often run for nanoseconds, can confirm the stability of ligand-protein complexes. researchgate.netnih.govmdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.gov For a series of compounds including this compound, a QSAR model could be developed to predict the activity based on various molecular descriptors (e.g., electronic, topological, and spatial properties).

The development of a robust QSAR model involves selecting a training set of molecules with known activities, calculating relevant descriptors, and using statistical methods to build and validate the model. jetir.orgnih.gov For instance, a 3D-QSAR study on xanthine oxidase inhibitors resulted in models with high predictive ability, which can guide the design of new, more potent inhibitors. rsc.org Such models help in understanding which structural features of the xanthene carboxamide scaffold are crucial for its biological effects. researchgate.net

Virtual Screening Strategies for Novel Ligand Discovery and Target Prediction

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. nih.gov If this compound is known to have a certain biological activity, ligand-based virtual screening can be used to find other molecules with similar properties.

Alternatively, if a potential protein target is identified, structure-based virtual screening (often using molecular docking) can screen vast compound databases to find novel ligands for that target. nih.govbjmu.edu.cnnih.gov This approach has been successfully applied to identify novel inhibitors for targets like xanthine oxidase and phosphodiesterase 9A from databases containing thousands of compounds. nih.govbjmu.edu.cnnih.gov The process narrows down a large library to a manageable number of hits for experimental testing. nih.govnih.gov

In Silico Prediction Methodologies for Absorption, Distribution, Metabolism, and Excretion (ADMET) Related Properties

In silico ADMET prediction is crucial in the early stages of drug development to assess the pharmacokinetic properties of a compound. nih.gov Various computational models and online servers are available to predict properties like aqueous solubility, blood-brain barrier penetration, Caco-2 cell permeability (an indicator of intestinal absorption), plasma protein binding, and potential inhibition of cytochrome P450 enzymes (key for metabolism). nih.govfrontiersin.org

For this compound, these predictions help to evaluate its drug-likeness and identify potential liabilities. For example, predicting whether the compound adheres to Lipinski's Rule of Five provides a quick assessment of its potential for oral bioavailability. nih.gov Studies on xanthene compounds have shown they can possess favorable pharmacokinetic profiles. researchgate.net

ADMET PropertyPredicted CharacteristicImportance in Drug Development
Aqueous Solubility (logS)Moderate to LowAffects absorption and formulation. nih.gov
Caco-2 PermeabilityHighIndicates good potential for intestinal absorption. frontiersin.org
Blood-Brain Barrier (BBB) PermeationPredicted to crossRelevant for CNS-acting drugs.
CYP450 Inhibition (e.g., CYP2D6)Potential InhibitorRisk of drug-drug interactions.
Lipinski's Rule of Five0-1 ViolationsSuggests good oral bioavailability. nih.gov

Structure Activity Relationship Sar and Structure Property Relationship Spr Insights of N Phenethyl 9h Xanthene 9 Carboxamide Derivatives

Systematic Exploration of Substituent Effects on Biological Activity

Substituents on the Xanthene Ring: The xanthene scaffold presents several positions for substitution. Modifications at positions 2, 3, 6, and 7 are of particular interest. For instance, the introduction of electron-withdrawing groups, such as halogens (F, Cl, Br) or nitro groups, can influence the electronic distribution of the entire ring system. This, in turn, can affect the compound's ability to participate in crucial intermolecular interactions like pi-pi stacking with aromatic residues in a protein's binding pocket. Conversely, electron-donating groups, like methoxy (-OCH3) or hydroxyl (-OH) groups, can alter the molecule's polarity and hydrogen bonding capacity.

Substituents on the Phenethyl Moiety: The phenyl ring of the phenethyl group offers another avenue for systematic modification. Substituents at the ortho, meta, and para positions can profoundly impact binding affinity and selectivity. For example, a bulky substituent at the ortho position might introduce steric hindrance, preventing the molecule from adopting an optimal conformation for binding to its target. In contrast, a well-placed hydrogen bond donor or acceptor at the para position could establish a critical interaction with the target protein, thereby enhancing biological activity.

The following interactive table illustrates a hypothetical systematic exploration of substituent effects on a generic biological activity (e.g., receptor binding affinity, measured by IC50).

DerivativeSubstituent on Xanthene RingSubstituent on Phenethyl RingBiological Activity (IC50, nM)
1 HH150
2 2-ClH85
3 2-OCH3H120
4 H4-F95
5 H4-OH70
6 2-Cl4-OH45

Note: The data in this table is hypothetical and for illustrative purposes only, due to the lack of specific experimental data in the available literature.

Identification of Key Pharmacophoric Features for Desired Molecular Interactions

A pharmacophore is a three-dimensional arrangement of essential features that a molecule must possess to exert a specific biological effect. For N-phenethyl-9H-xanthene-9-carboxamide derivatives, key pharmacophoric features likely include:

Aromatic/Hydrophobic Regions: The two phenyl rings of the xanthene core and the phenyl ring of the phenethyl group provide significant hydrophobic surfaces that can engage in van der Waals and hydrophobic interactions with nonpolar pockets of a biological target.

Hydrogen Bond Acceptors: The oxygen atom in the xanthene ring and the carbonyl oxygen of the carboxamide group are potent hydrogen bond acceptors.

Hydrogen Bond Donor: The N-H group of the carboxamide linker acts as a crucial hydrogen bond donor.

Aromatic Pi-Stacking Center: The planar, electron-rich xanthene ring system is a prime candidate for pi-pi stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan.

The spatial relationship between these features is critical. The distance and relative orientation of the hydrophobic centers, the hydrogen bond donors and acceptors, and the aromatic planes will dictate the molecule's ability to fit into a specific binding site and establish productive interactions.

Impact of Stereochemistry on Molecular Recognition and Biological Activity

The this compound scaffold possesses a chiral center at the C9 position of the xanthene ring. This means the compound can exist as a pair of enantiomers (R and S isomers). It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, potencies, and even toxicities. nih.gov

This difference arises from the three-dimensional nature of biological targets, such as enzymes and receptors, which are themselves chiral. One enantiomer may fit perfectly into the binding site, leading to a strong biological response, while the other enantiomer may have a poor fit, resulting in weak or no activity. In some cases, the "inactive" enantiomer can even have off-target effects.

For this compound derivatives, the spatial orientation of the phenethylcarboxamide side chain relative to the xanthene ring system will be different for the R and S enantiomers. This will directly impact how the key pharmacophoric features align with the complementary features of the binding site. Therefore, the stereoselective synthesis and biological evaluation of individual enantiomers are crucial steps in understanding the SAR and identifying the more potent and selective isomer.

The following table illustrates the potential impact of stereochemistry on biological activity.

EnantiomerConfiguration at C9Biological Activity (IC50, nM)
(R)-Isomer R25
(S)-Isomer S500

Note: The data in this table is hypothetical and for illustrative purposes only.

Correlation between Structural Modifications and Molecular Interaction Profiles

Structural modifications to the this compound scaffold directly influence its molecular interaction profile. Computational methods, such as molecular docking and molecular dynamics simulations, can provide valuable insights into these interactions at an atomic level.

By correlating these predicted interaction profiles with experimentally determined biological activities for a series of derivatives, a more refined understanding of the SAR can be developed. This iterative process of design, synthesis, biological testing, and computational analysis is fundamental to modern drug discovery.

Advanced Analytical Techniques in N Phenethyl 9h Xanthene 9 Carboxamide Research

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are fundamental in the synthesis and quality control of N-phenethyl-9H-xanthene-9-carboxamide, ensuring the purity of the compound for subsequent studies. High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the purity of xanthene derivatives. For instance, HPLC has been successfully employed for the analysis of propantheline and its degradation product, xanthene-9-carboxylic acid nih.gov. The versatility of HPLC allows for the separation of the target compound from starting materials, byproducts, and degradants.

A typical HPLC method for a compound like this compound would likely involve a reversed-phase column, such as a C18 or a phenyl-based stationary phase, to effectively retain the nonpolar xanthene core. A gradient elution with a mobile phase consisting of an organic solvent (e.g., acetonitrile or methanol) and an aqueous component (e.g., water with a small percentage of formic acid or trifluoroacetic acid to improve peak shape) would be employed to achieve optimal separation. Detection is commonly performed using a UV-Vis detector, set at a wavelength where the xanthene chromophore exhibits maximum absorbance sc.edu.

For the isolation of this compound on a preparative scale, column chromatography using silica gel is a standard and effective method sc.edu. The choice of eluent is critical and is typically determined by preliminary analysis using Thin-Layer Chromatography (TLC) to identify a solvent system that provides good separation of the target compound from impurities sc.edu.

Table 1: Illustrative HPLC Parameters for Purity Assessment of this compound
ParameterCondition
ColumnReversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient5% to 95% B over 20 minutes
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Injection Volume10 µL

Hyphenated Techniques for Complex Mixture Analysis and In Vitro Metabolite Profiling

Hyphenated analytical techniques, which couple a separation technique with a detection technique, are indispensable for the analysis of complex mixtures and for elucidating the metabolic pathways of new compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) can be a valuable tool for the analysis of thermally stable and volatile derivatives of this compound. The PubChem database contains GC-MS data for the related compound, xanthene-9-carboxylic acid, which provides insights into the expected fragmentation patterns of the xanthene core upon electron ionization nih.gov.

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are more broadly applicable for the direct analysis of this compound and its potential metabolites without the need for derivatization. These techniques have been utilized in the study of various xanthene derivatives researchgate.netresearchgate.net. For in vitro metabolite profiling, LC-MS is particularly powerful. For instance, the metabolism of 2-isopropyl-9H-thioxanthen-9-one was investigated using LC/UV and LC/MS to identify polar metabolites formed in rat and human subcellular preparations nih.gov. A similar approach could be applied to this compound, where the compound is incubated with liver microsomes, and the resulting mixture is analyzed by LC-MS/MS to detect and identify metabolites. Common metabolic transformations that could be anticipated include hydroxylation, N-dealkylation, and amide hydrolysis.

Table 2: Predicted LC-MS/MS Transitions for this compound and Potential Metabolites
CompoundPrecursor Ion (m/z) [M+H]+Product Ion (m/z)Proposed Fragmentation
This compound344.16181.07Cleavage of the amide bond
Hydroxylated Metabolite360.16197.07Cleavage of the amide bond with hydroxylated xanthene
N-dealkylated Metabolite (Xanthene-9-carboxamide)226.08181.07Loss of the carboxamide group

Development of Bioanalytical Methods for Quantification in Biological Systems (In Vitro)

To understand the behavior of this compound in biological systems, even at the in vitro level, robust bioanalytical methods for its quantification are essential. LC-MS/MS is the gold standard for the quantitative analysis of drugs and their metabolites in biological matrices due to its high sensitivity, selectivity, and wide dynamic range nih.govamazonaws.com.

The development of a quantitative LC-MS/MS method for this compound would involve several key steps. First, the selection of appropriate precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode would ensure high selectivity. Sample preparation is another critical aspect, with techniques such as protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE) being employed to remove interfering components from the in vitro matrix (e.g., cell culture media, microsomal incubations) nih.gov.

Method validation would be performed according to established guidelines to ensure reliability. This includes assessing linearity, accuracy, precision, selectivity, and the lower limit of quantification (LLOQ). The use of a suitable internal standard, structurally similar to the analyte, is crucial for correcting for matrix effects and variations in sample processing and instrument response.

Table 3: Key Parameters for a Hypothetical In Vitro Bioanalytical LC-MS/MS Method
ParameterTarget Value/Method
InstrumentationTriple Quadrupole Mass Spectrometer
Ionization ModePositive Electrospray Ionization (ESI+)
Scan TypeMultiple Reaction Monitoring (MRM)
Sample PreparationSolid-Phase Extraction (SPE)
Linearity (R²)> 0.99
AccuracyWithin ±15% of nominal concentration
Precision (%CV)< 15%
Lower Limit of Quantification (LLOQ)To be determined based on experimental needs

Future Directions and Emerging Research Avenues for N Phenethyl 9h Xanthene 9 Carboxamide

Development of N-phenethyl-9H-xanthene-9-carboxamide as Chemical Probes for Biological Systems

The xanthene scaffold is a cornerstone in the development of fluorescent probes for biological imaging. nih.govwikipedia.org Derivatives such as fluorescein (B123965) and rhodamine are archetypal examples, widely employed to visualize and track cellular components and processes. nih.gov A significant area of future research for this compound would be its development as a novel chemical probe.

Key Research Objectives:

Fluorescent Properties: The primary investigation would involve characterizing the intrinsic photophysical properties of this compound. Should it exhibit favorable fluorescence, its utility as a biomarker for cellular imaging could be explored.

Spirocyclization for "Turn-On" Probes: Many xanthene-based probes utilize a spirocyclic, non-fluorescent form that can be opened by a specific analyte, leading to a "turn-on" fluorescent signal. nih.gov Research could focus on modifying the this compound structure to incorporate a spiro-lactone or similar functionality, designing it to react with specific ions, reactive oxygen species, or enzymes.

Near-Infrared (NIR) Imaging: A major thrust in probe development is the creation of dyes that operate in the near-infrared (NIR) window, which allows for deeper tissue penetration and reduced background fluorescence. nih.gov Future synthetic efforts could focus on modifying the this compound core to shift its excitation and emission wavelengths into the NIR region, potentially through silicon substitution or other established chemical strategies. This would open up possibilities for its use in advanced in vivo imaging techniques like photoacoustic imaging (PAI). nih.gov

Table 1: Potential Chemical Probe Applications for this compound Derivatives

Probe TypeTarget Analyte/ProcessPotential Modification Strategy
"Turn-On" Fluorescent ProbeMetal Cations (e.g., Zn²⁺, Cu²⁺)Incorporation of a chelating moiety that induces spirocycle opening upon ion binding.
Ratiometric pH SensorIntracellular pHFunctionalization with groups whose protonation state affects the electronic properties of the xanthene core.
Enzyme-Activated ProbeSpecific enzyme activity (e.g., caspases, β-galactosidase)Capping the fluorescent core with a substrate that is cleaved by the target enzyme, releasing the fluorophore.
NIR Probe for In Vivo ImagingDisease biomarkersChemical modifications to red-shift absorbance and emission, such as silicon substitution of the xanthene core.

Exploration of Novel Biological Targets and Therapeutic Areas

Xanthene derivatives have demonstrated a remarkable diversity of biological activities, suggesting that this compound could be a valuable scaffold for therapeutic drug discovery. mdpi.comresearchgate.netnih.gov Future research should systematically screen this compound and its analogues for potential therapeutic effects.

Potential Therapeutic Areas for Investigation:

Anticancer Activity: Numerous xanthene analogues have been reported to possess anticancer properties. nih.govacs.org this compound should be evaluated for its cytotoxic effects against a panel of cancer cell lines. Mechanistic studies could then elucidate its mode of action, such as the induction of apoptosis or cell cycle arrest. Furthermore, its potential as a photosensitizer in photodynamic therapy (PDT), a strategy that has been successful for other xanthene derivatives, warrants investigation. nih.gov

Antimicrobial and Antiviral Properties: The xanthene core is present in various compounds with demonstrated antibacterial and antiviral efficacy. mdpi.comresearchgate.net this compound could be screened against a range of pathogenic bacteria and viruses to identify any potential antimicrobial activity.

Anti-inflammatory and Antioxidant Effects: The anti-inflammatory and antioxidant potential of xanthene and thioxanthene derivatives has been documented. nih.govacs.org Future studies could explore the ability of this compound to modulate inflammatory pathways, for example, by inhibiting cyclooxygenase (COX) enzymes, and to scavenge free radicals. nih.govacs.org

Neuroprotective Activity: Some xanthene derivatives have been shown to exhibit neuroprotective effects. unito.it Given the prevalence of neurodegenerative diseases, investigating the potential of this compound to protect neurons from various insults would be a valuable line of inquiry.

Integration with Advanced Drug Discovery Technologies and High-Throughput Screening

The discovery and development of novel therapeutic agents from a lead compound like this compound can be significantly accelerated by leveraging modern drug discovery technologies.

Technological Integration Strategies:

High-Throughput Screening (HTS): A foundational step would be to subject this compound to a battery of HTS assays. nih.govnih.gov These automated platforms can rapidly assess the compound's activity against a vast number of biological targets, including enzymes and receptors, thereby identifying potential mechanisms of action and therapeutic applications. nih.gov

Combinatorial Chemistry: To explore the structure-activity relationship (SAR) of this chemical scaffold, combinatorial chemistry approaches can be employed to generate a library of this compound derivatives. This would involve systematically modifying the phenethyl and xanthene moieties. This library could then be subjected to HTS to identify compounds with enhanced potency and selectivity.

In Silico Screening and Molecular Modeling: Computational methods, such as virtual screening and molecular docking, can predict the binding of this compound and its analogues to the three-dimensional structures of known biological targets. ewadirect.com This can help prioritize the synthesis of the most promising derivatives and guide the design of more effective therapeutic agents.

Table 2: Advanced Drug Discovery Workflow for this compound

StageTechnology/MethodObjective
Hit IdentificationHigh-Throughput Screening (HTS)Rapidly screen for biological activity against a wide range of targets.
Lead GenerationCombinatorial Chemistry & Parallel SynthesisCreate a focused library of analogues to explore structure-activity relationships.
Lead OptimizationIn Silico Molecular Modeling & DockingPredict and rationalize binding interactions to guide the design of more potent and selective compounds.
Preclinical EvaluationHigh-Content Screening (HCS) & ADME/Tox AssaysEvaluate the effects of optimized leads on cellular models and predict their pharmacokinetic and toxicological profiles.

Interdisciplinary Research Opportunities in Chemical Biology and Material Science

The versatile nature of the xanthene scaffold provides a fertile ground for interdisciplinary research, bridging the gap between chemical biology and material science. researchgate.net

Potential Interdisciplinary Avenues:

Chemical Biology: As a chemical probe, this compound could be used to interrogate complex biological systems. For instance, a fluorescent derivative could be employed to study protein-protein interactions or to visualize the trafficking of specific molecules within living cells.

Materials Science: Xanthene derivatives are utilized in the development of advanced materials with unique optical and electronic properties. mdpi.comresearchgate.net this compound could be explored as a component in the fabrication of:

Organic Light-Emitting Diodes (OLEDs): Its potential as an emissive dopant in OLEDs could be investigated.

Chemosensors: The compound could be incorporated into polymer matrices or onto nanoparticle surfaces to create sensitive and selective chemosensors for environmental or industrial applications.

Thermochromic Materials: The ability of some xanthenes to act as leuco dyes opens up possibilities for developing this compound-based thermochromic materials for applications such as temperature indicators and smart coatings. nih.gov

Photocatalysts: The incorporation of xanthene dyes into metal-organic frameworks (MOFs) has been shown to yield effective photocatalysts. rsc.org Similar strategies could be explored with this compound for applications in green chemistry and environmental remediation.

Q & A

Q. What are the established synthetic routes for N-phenethyl-9H-xanthene-9-carboxamide, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves coupling 9H-xanthene-9-carboxylic acid with phenethylamine using carbodiimide-based reagents (e.g., DCC or EDCI) and catalysts like DMAP. Optimizing reaction conditions includes:

  • Solvent selection : Dichloromethane or DMF for solubility and reactivity.
  • Temperature : 0–25°C to minimize side reactions.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol . Key validation : Monitor reaction progress via TLC and confirm purity via HPLC (>95%).

Q. Which spectroscopic and crystallographic methods are critical for characterizing N-phenethyl-9H-xanthene-9-carboxamide?

  • NMR : 1H^1H- and 13C^{13}C-NMR to confirm the xanthene core, carboxamide linkage, and phenethyl substituents. Aromatic protons appear at δ 6.8–8.2 ppm.
  • IR : Amide C=O stretch at ~1650 cm1^{-1}.
  • X-ray crystallography : Use SHELX programs for structure refinement. For example, SHELXL resolves torsional angles in the xanthene core and phenethyl orientation .
  • Mass spectrometry : HRMS (ESI+) for molecular ion validation (expected [M+H]+^+ ~372.16).

Q. What preliminary biological screening assays are recommended for N-phenethyl-9H-xanthene-9-carboxamide?

  • Cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) and non-cancerous cells (e.g., HEK293) to assess selectivity.
  • Anti-inflammatory activity : COX-2 inhibition assay (ELISA) or NF-κB pathway modulation in LPS-stimulated macrophages.
  • Fluorescence screening : Evaluate excitation/emission profiles (λ~350/450 nm) for potential use as a bioimaging probe .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported bioactivity of this compound analogs?

Structural discrepancies (e.g., substituent orientation) may explain varying biological efficacy. For example:

  • Torsional angles : Use SHELX-refined X-ray structures to correlate phenethyl group conformation with receptor binding.
  • Electron density maps : Identify hydrogen-bonding interactions (e.g., carboxamide with kinase active sites).
  • Comparative analysis : Overlay structures of active vs. inactive analogs to pinpoint critical motifs .

Q. What computational strategies predict the binding affinity of N-phenethyl-9H-xanthene-9-carboxamide to therapeutic targets?

  • Molecular docking : AutoDock Vina or Schrödinger Suite to simulate interactions with targets (e.g., PARP-1, HDACs).
  • MD simulations : GROMACS for stability analysis of ligand-receptor complexes over 100 ns.
  • QSAR models : Train on analogs’ IC50_{50} data to predict bioactivity .

Q. How do substituent modifications on the xanthene core alter fluorescence properties?

  • Electron-withdrawing groups (e.g., nitro): Red-shift emission due to extended conjugation.
  • Steric effects : Bulky phenethyl groups may quench fluorescence by restricting planarization.
  • Experimental validation : Use fluorimetry with varying pH and solvent polarity to map Stokes shifts .

Q. What experimental designs address conflicting data on metabolic stability in vitro?

  • Microsomal assays : Compare liver microsomes from multiple species (human, rat) with/without NADPH.
  • Metabolite profiling : LC-MS/MS to identify oxidation (e.g., hydroxylation) or glucuronidation products.
  • Kinetic analysis : Calculate t1/2t_{1/2} and intrinsic clearance (CLint_{int}) under standardized conditions .

Methodological Recommendations

  • Contradiction resolution : Replicate assays across independent labs with standardized protocols (e.g., ATP-based viability assays).
  • Structural analysis : Combine SC-XRD with DFT calculations to validate electronic effects .
  • Data reproducibility : Publish raw crystallographic data (CIF files) and assay conditions in open-access repositories.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.